molecular formula C10H12N4O2S B11511622 (5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid

(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No.: B11511622
M. Wt: 252.30 g/mol
InChI Key: OBUZLFLTEXLIEE-UHFFFAOYSA-N
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Description

2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

    Cyclization: The compound can form cyclic structures under specific conditions.

Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and various solvents like chloroform . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase, which is crucial for the treatment of Alzheimer’s disease . The compound also affects various signaling pathways, leading to its diverse biological activities .

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

2-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H12N4O2S/c1-5-6(2)11-9-12-10(17-4-8(15)16)13-14(9)7(5)3/h4H2,1-3H3,(H,15,16)

InChI Key

OBUZLFLTEXLIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)SCC(=O)O)N=C1C)C

Origin of Product

United States

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